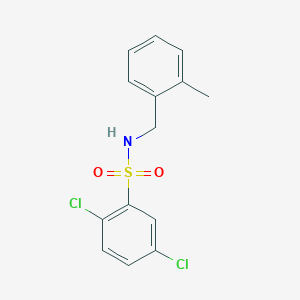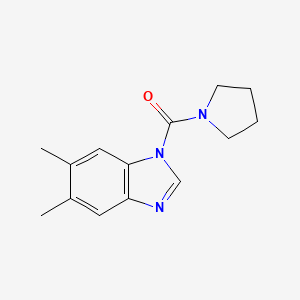
2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide, also known as MBBS, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields. MBBS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 357.2 g/mol.
Applications De Recherche Scientifique
2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In biochemistry, this compound has been used as a tool to study the role of sulfonamides in enzyme inhibition. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in the biosynthesis of nucleotides. This leads to the depletion of intracellular nucleotide pools, which in turn leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In addition, this compound has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, leading to the depletion of intracellular nucleotide pools.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide in lab experiments is its high solubility in organic solvents, which makes it easy to handle and purify. Another advantage is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide. One direction is the development of new this compound derivatives with improved antitumor activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound in more detail, which could lead to the identification of new targets for cancer therapy. Furthermore, the potential applications of this compound in materials science and optoelectronics should be explored further.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylbenzylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by recrystallization. The chemical structure of this compound is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
2,5-dichloro-N-[(2-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-4-2-3-5-11(10)9-17-20(18,19)14-8-12(15)6-7-13(14)16/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHRPODQXGYUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)




![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)
![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)

![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)